molecular formula C8H16N2 B13260176 2,2,3,3-Tetramethylcyclopropanecarboximidamide

2,2,3,3-Tetramethylcyclopropanecarboximidamide

Cat. No.: B13260176
M. Wt: 140.23 g/mol
InChI Key: LYLXANHXKGLRER-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylcyclopropanecarboximidamide is a chemical compound with a unique structure characterized by a cyclopropane ring substituted with four methyl groups and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboximidamide typically involves the cyclopropanation of suitable precursors followed by the introduction of the carboximidamide group. One common method starts with 2,3-dimethyl-2-butene, which undergoes cyclopropanation using a suitable reagent such as diiodomethane in the presence of a zinc-copper couple. The resulting 2,2,3,3-tetramethylcyclopropane is then converted to the carboximidamide derivative through a series of reactions involving nitrile intermediates and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylcyclopropanecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetramethylcyclopropanecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an antiepileptic agent or in cancer research.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylcyclopropanecarboxylic acid: A cyclic analogue with a carboxylic acid group instead of a carboximidamide group.

    2,2,3,3-Tetramethylcyclopropanecarboxamide: Similar structure but with a carboxamide group.

    2,2,3,3-Tetramethylcyclopropanecarbonitrile: Contains a nitrile group instead of a carboximidamide group.

Uniqueness

2,2,3,3-Tetramethylcyclopropanecarboximidamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogues. The presence of the carboximidamide group allows for unique interactions with biological targets and offers different synthetic possibilities in organic chemistry.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboximidamide

InChI

InChI=1S/C8H16N2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H3,9,10)

InChI Key

LYLXANHXKGLRER-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=N)N)C

Origin of Product

United States

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